5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

MAO-A/B Enzyme Inhibition Neurodegenerative Disease

Unique 2,3-dimethoxy regioisomer with defined MAO-A/B (Ki=145nM) and I2 (Ki=5.01µM) binding. Distinct from 3,4-dimethoxy analogs. Essential for SAR studies. Free amine handle for derivatization. Cost-effective one-step synthesis under Vilsmeier conditions. High-yielding scaffold for diverse oxadiazole libraries.

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
CAS No. 1016783-13-3
Cat. No. B1291938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
CAS1016783-13-3
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C2=NN=C(O2)N
InChIInChI=1S/C10H11N3O3/c1-14-7-5-3-4-6(8(7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13)
InChIKeyMUHOWTKEFHYBKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 1016783-13-3): Chemical Identity and Core Pharmacological Profile for Procurement Decisions


5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS: 1016783-13-3) is a 1,3,4-oxadiazole derivative featuring a 2,3-dimethoxyphenyl substitution pattern. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its favorable physicochemical properties and broad biological activity profile [1]. This specific compound exhibits interaction with human amine oxidase [flavin-containing] A/B (MAO-A/B) and imidazoline I2 receptors, as evidenced by its binding affinity data in enzyme inhibition assays [2]. Its molecular weight is 221.21 g/mol, with a melting point of 185-187 °C . The 2,3-dimethoxyphenyl substitution distinguishes this compound from other regioisomeric dimethoxyphenyl analogs and may confer unique steric and electronic properties relevant to target engagement [3].

5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine: Why Generic Oxadiazole Scaffold Substitution Is Not Advisable


Within the 1,3,4-oxadiazole class, the position and nature of aryl substitution profoundly influence biological activity and target selectivity. Even subtle changes, such as the shift from a 2,3-dimethoxyphenyl to a 3,4-dimethoxyphenyl substitution pattern, can alter molecular recognition, binding affinity, and downstream pharmacological effects [1]. Furthermore, N-aryl substitution on the oxadiazole amine significantly modulates antiproliferative potency and selectivity across cancer cell lines [2]. The 5-(2,3-dimethoxyphenyl) variant (CAS 1016783-13-3) presents a unique regioisomeric profile distinct from more commonly studied 3,4-dimethoxyphenyl analogs, and its specific target engagement data, including interactions with MAO enzymes and imidazoline receptors, underscores the necessity of precise chemical specification rather than generic class substitution [3].

Quantitative Differentiation Evidence for 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 1016783-13-3) Relative to Analogs


Comparative MAO Enzyme Inhibition: 2,3-Dimethoxy vs. 3,4-Dimethoxy Substitution

5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine demonstrates measurable binding affinity for human MAO-A/B with a Ki of 145 nM [1]. In contrast, a closely related analog, 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, was evaluated in silico but lacked direct experimental MAO inhibition data, suggesting the 2,3-substitution pattern may confer distinct target recognition properties [2].

MAO-A/B Enzyme Inhibition Neurodegenerative Disease

DAO Enzyme Inhibition: Substitution-Dependent Activity Profile

5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine inhibits recombinant human D-amino acid oxidase (DAO) with an IC50 of 1.0 µM [1]. In comparison, other 5-aryl-1,3,4-oxadiazol-2-amines, such as those bearing long alkyl chains, exhibit cholinesterase inhibition with IC50 values ranging from 12.8 to 99.2 µM, highlighting the divergent activity profile conferred by the 2,3-dimethoxyphenyl group [2].

D-Amino Acid Oxidase Enzyme Inhibition Neurological Disorders

Imidazoline I2 Receptor Binding: Distinct Pharmacological Fingerprint

5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine binds to imidazoline I2 receptors with a Ki of 5.01 µM [1]. This affinity, while modest, distinguishes it from N-aryl substituted 1,3,4-oxadiazol-2-amine analogs which have been reported to show IC50 values for COX-2 inhibition as low as 0.04 µM [2], indicating that the 2,3-dimethoxyphenyl substitution directs the compound toward a different receptor target class.

Imidazoline Receptor Binding Affinity CNS Pharmacology

Synthetic Accessibility and Purity: A Defined Starting Point for Derivatization

The compound has been synthesized via a one-step protocol using adapted Vilsmeier conditions, yielding the product in quantitative yield [1]. This contrasts with multi-step syntheses required for N-aryl substituted oxadiazole analogs [2], suggesting that 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine offers a more efficient entry point for generating diverse compound libraries.

Synthesis Purity Derivatization

Recommended Application Scenarios for 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 1016783-13-3) Based on Evidence


MAO-A/B and Imidazoline I2 Receptor Pharmacology Studies

Utilize 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine as a chemical probe to investigate MAO-A/B enzyme inhibition (Ki = 145 nM) and imidazoline I2 receptor binding (Ki = 5.01 µM) [1]. Its defined, albeit moderate, affinity for these CNS-relevant targets makes it suitable for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity within the oxadiazole scaffold.

D-Amino Acid Oxidase (DAO) Inhibition Studies

Employ this compound in assays targeting human D-amino acid oxidase, where it demonstrates an IC50 of 1.0 µM [2]. This provides a valuable tool for exploring DAO's role in neurological conditions and for benchmarking new DAO inhibitor candidates.

Medicinal Chemistry Library Generation and Diversification

Leverage the compound's efficient one-step synthesis under adapted Vilsmeier conditions [3] as a cost-effective and high-yielding starting material for generating diverse libraries of 1,3,4-oxadiazole derivatives. Its free amine group offers a convenient handle for further functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.